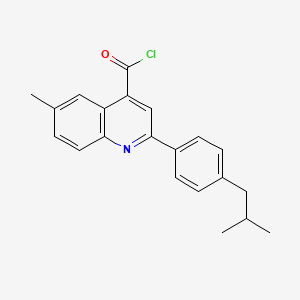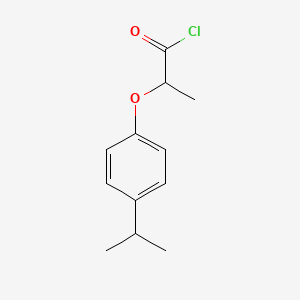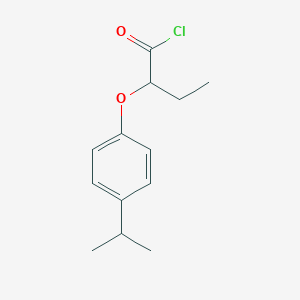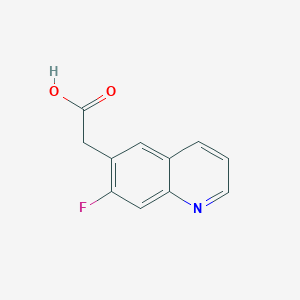
2-(7-Fluoroquinolin-6-yl)acetic acid
Overview
Description
“2-(7-Fluoroquinolin-6-yl)acetic acid” is a chemical compound with the molecular formula C11H8FNO2 and a molecular weight of 205.19 . It is a yellow to brown solid at room temperature .
Molecular Structure Analysis
The InChI code for “2-(7-Fluoroquinolin-6-yl)acetic acid” is 1S/C11H8FNO2/c12-9-6-10-7(2-1-3-13-10)4-8(9)5-11(14)15/h1-4,6H,5H2,(H,14,15) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
“2-(7-Fluoroquinolin-6-yl)acetic acid” is a yellow to brown solid at room temperature .Scientific Research Applications
Fluorescence in Biomedical Analysis
6-Methoxy-4-quinolone (6-MOQ), derived from 5-methoxyindole-3-acetic acid, exhibits strong fluorescence in a wide pH range, making it useful in biomedical analysis. Its fluorescence intensity remains stable across different pH levels and is highly stable against light and heat. This characteristic enables its application as a fluorescent labeling reagent in the determination of carboxylic acids (Hirano et al., 2004).
Excited-State Proton Transfer
The hydrogen-bonded network between 6-hydroxyquinoline (6-HQ) and acetic acid demonstrates excited-state proton transfer resulting in large Stokes-shifted fluorescence. This property is significant in the study of molecular interactions and dynamics (Mehata, 2008).
Antimicrobial Activity
Novel series of 2-(5-(2-chloro-6-fluoroquinolin-3-yl)-3-(aryl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4(5H)-ones and N-(4-(2-chloro-6-fluoroquinolin-3-yl)-6-(aryl)pyrimidin-2-yl)-2-morpholinoacetamides exhibit significant antimicrobial activity against a range of microorganisms, suggesting their potential as lead molecules for new antimicrobial agents (Desai et al., 2012).
Antitumor Activity
NH-pyrazoline derivatives bearing the 4-aryloxy-7-chloroquinoline fragment have shown remarkable antitumor activity against various cancer cell lines. These findings provide a basis for the development of new antitumor agents (Montoya et al., 2014).
Synthesis of Fluorophores
The synthesis of 4-substituted 1,8-naphthalimides, particularly those involving the carboxylic group, has led to the discovery of sensitive molecular probes with unusual fluorescence features, potentially useful in nanotechnology and materials science (Bekere et al., 2013).
Safety and Hazards
properties
IUPAC Name |
2-(7-fluoroquinolin-6-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c12-9-6-10-7(2-1-3-13-10)4-8(9)5-11(14)15/h1-4,6H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIYCOZDTFRSOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-Fluoroquinolin-6-yl)acetic acid | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



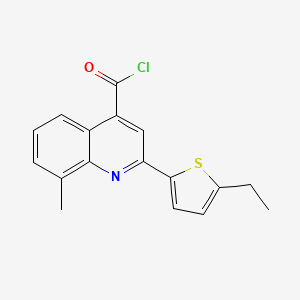
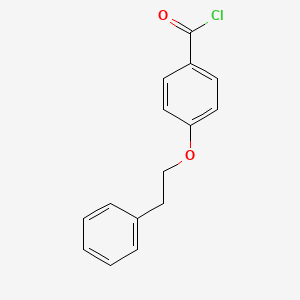
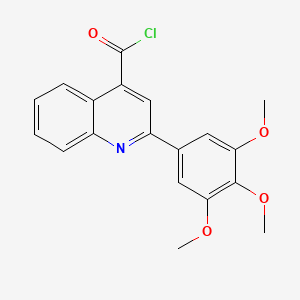
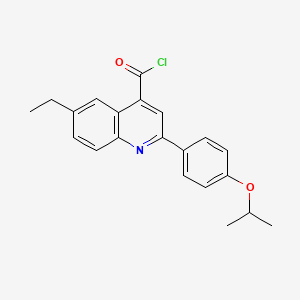

![Methyl 4-((4'-chloro-[1,1'-biphenyl])-4-sulfonamido)benzoate](/img/structure/B1393890.png)
